(E)-N'-(2,4-dichlorobenzylidene)-2-phenoxyacetohydrazide
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Overview
Description
(E)-N’-(2,4-dichlorobenzylidene)-2-phenoxyacetohydrazide is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a dichlorobenzylidene group and a phenoxyacetohydrazide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(2,4-dichlorobenzylidene)-2-phenoxyacetohydrazide typically involves the condensation of 2,4-dichlorobenzaldehyde with 2-phenoxyacetohydrazide. The reaction is carried out under mild conditions, often in the presence of a catalyst such as acetic acid or hydrochloric acid. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of (E)-N’-(2,4-dichlorobenzylidene)-2-phenoxyacetohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(2,4-dichlorobenzylidene)-2-phenoxyacetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorobenzylidene group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the dichlorobenzylidene group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(E)-N’-(2,4-dichlorobenzylidene)-2-phenoxyacetohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (E)-N’-(2,4-dichlorobenzylidene)-2-phenoxyacetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (E)-N’-(2,4-dichlorobenzylidene)-4-methylaniline
- 4-Chloro-N-[(E)-2,4-dichlorobenzylidene]aniline
Uniqueness
(E)-N’-(2,4-dichlorobenzylidene)-2-phenoxyacetohydrazide is unique due to its specific combination of the dichlorobenzylidene and phenoxyacetohydrazide groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C15H12Cl2N2O2 |
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Molecular Weight |
323.2 g/mol |
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-phenoxyacetamide |
InChI |
InChI=1S/C15H12Cl2N2O2/c16-12-7-6-11(14(17)8-12)9-18-19-15(20)10-21-13-4-2-1-3-5-13/h1-9H,10H2,(H,19,20)/b18-9+ |
InChI Key |
HOSPEQYPQQHPSW-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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